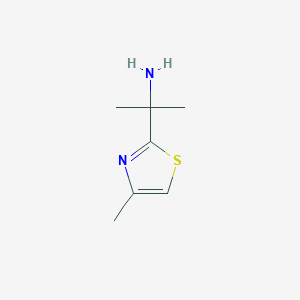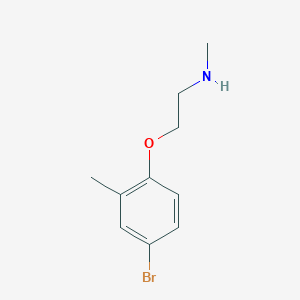
4-Ethynyl-1-methoxy-2-methylbenzene
Descripción general
Descripción
4-Ethynyl-1-methoxy-2-methylbenzene is an aromatic acetylene derivative . Its reaction with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) has been reported to afford cycloadducts .
Synthesis Analysis
The synthesis of benzene derivatives like 4-Ethynyl-1-methoxy-2-methylbenzene often involves electrophilic aromatic substitution . The carbocation intermediate in electrophilic aromatic substitution is stabilized by charge delocalization (resonance), making it not subject to rearrangement .Molecular Structure Analysis
The molecular formula of 4-Ethynyl-1-methoxy-2-methylbenzene is C10H10O . It has a molecular weight of 146.19 g/mol .Chemical Reactions Analysis
4-Ethynyl-1-methoxy-2-methylbenzene, being an aromatic acetylene derivative, can react with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts .Physical And Chemical Properties Analysis
4-Ethynyl-1-methoxy-2-methylbenzene appears as a powder or crystalline solid . It has a melting point of 30-34°C and a boiling point of 222.7°C at 760 mmHg . The density is approximately 1g/cm3 .Aplicaciones Científicas De Investigación
Synthesis of Pyridin-2-amine Derivatives
4-Ethynyl-1-methoxy-2-methylbenzene is used in the synthesis of pyridin-2-amine derivatives, which are important intermediates in pharmaceutical research and development. For instance, it can be used in the preparation of 5-chloro-3-[(4-methoxy-2-methylphenyl)ethynyl]pyridin-2-amine .
Click Chemistry for Triazole Derivatives
This compound is also utilized in click chemistry to create 1,2,3-triazole derivatives. These derivatives have been studied for their anticancer activities and molecular docking properties, which are crucial in the design of new anticancer drugs .
Cycloaddition Reactions
Another application is in cycloaddition reactions with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts. These reactions are significant in the synthesis of complex organic compounds .
Mecanismo De Acción
The general mechanism of action for such compounds involves the electrons in the pi bond attacking the electrophile, forming an arenium ion. This ion is conjugated but not aromatic. In the next step, the lone pair of electrons on a base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-ethynyl-1-methoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-4-9-5-6-10(11-3)8(2)7-9/h1,5-7H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTWWFRYYPHKBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660722 | |
| Record name | 4-Ethynyl-1-methoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynyl-1-methoxy-2-methylbenzene | |
CAS RN |
90843-06-4 | |
| Record name | 4-Ethynyl-1-methoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

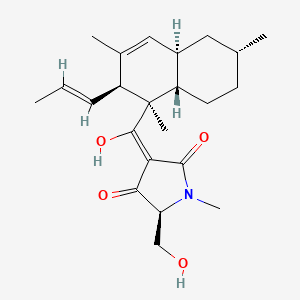
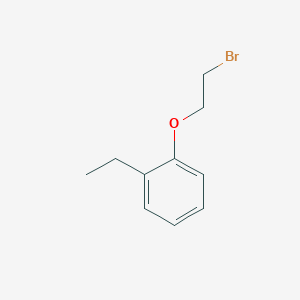
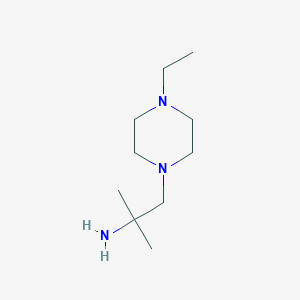
![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-4-methylpentanoic acid](/img/structure/B1437144.png)
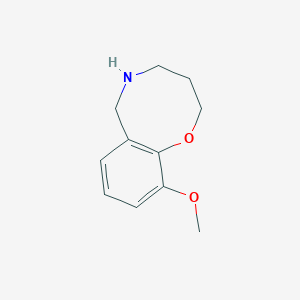
![Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine](/img/structure/B1437150.png)
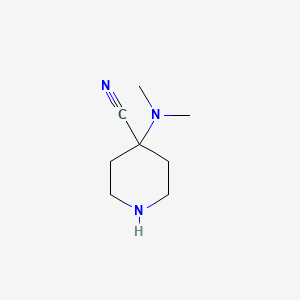

![Methyl (2S,4S)-4-([1,1'-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate](/img/structure/B1437154.png)
